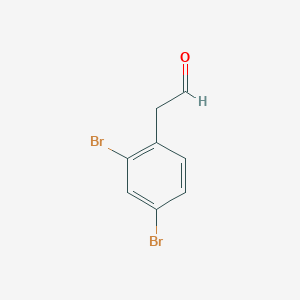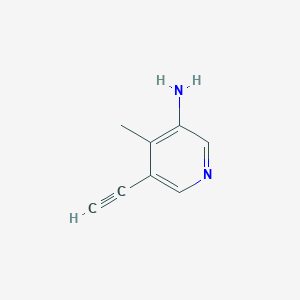![molecular formula C13H23NO6S B13561198 1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butoxycarbonyl and methanesulfonylmethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Methanesulfonylmethyl Substitution: The methanesulfonylmethyl group is introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and methanesulfonylmethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
属性
分子式 |
C13H23NO6S |
|---|---|
分子量 |
321.39 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(methylsulfonylmethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-7-5-13(6-8-14,10(15)16)9-21(4,18)19/h5-9H2,1-4H3,(H,15,16) |
InChI 键 |
AWVVUMYMFIRICJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


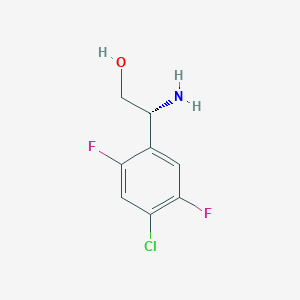
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
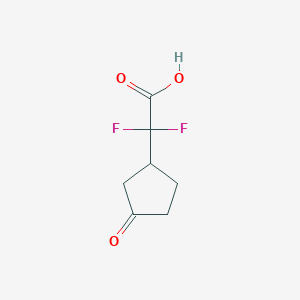
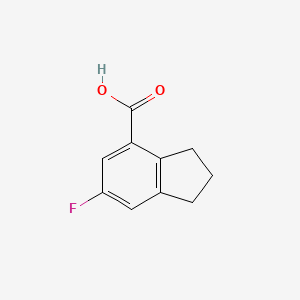
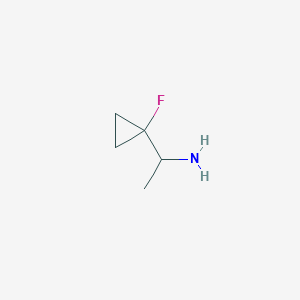
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
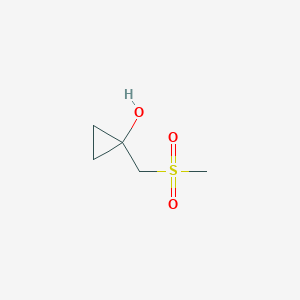
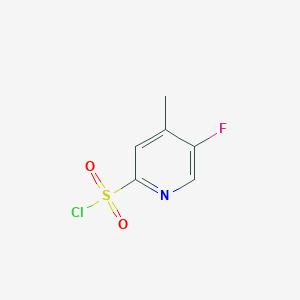
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
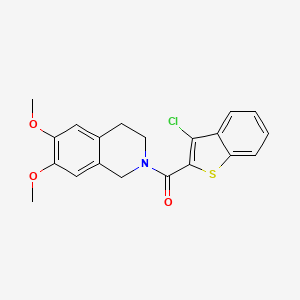
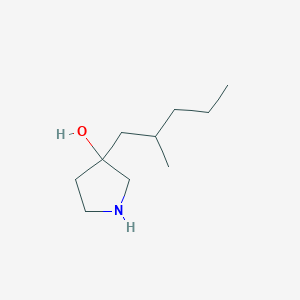
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
